XLogP3 Lipophilicity: N1-Ethyl (0.5) vs. N1-Methyl (0.2) vs. N-H (0.2) – A 0.3 Log Unit Advantage for Membrane Permeability
The target compound (CAS 1034197-43-7) has a computed XLogP3 of 0.5, compared to 0.2 for both 1-methyl-1H-1,2,4-triazole-3-carboxylic acid methyl ester (CAS 57031-66-0) and methyl 1H-1,2,4-triazole-3-carboxylate (CAS 4928-88-5) [1][2][3]. This 0.3 log unit increase corresponds to an approximately 2-fold greater octanol/water partition coefficient, which is significant for passive membrane permeability predictions. In the context of lead optimization, higher lipophilicity within a favorable range (XLogP3 < 5) can enhance cellular uptake and tissue distribution while maintaining aqueous solubility [4].
| Evidence Dimension | XLogP3 (Computed Octanol/Water Partition Coefficient) |
|---|---|
| Target Compound Data | 0.5 |
| Comparator Or Baseline | 0.2 (1-Methyl analog, CAS 57031-66-0); 0.2 (N-H analog, CAS 4928-88-5) |
| Quantified Difference | Δ +0.3 log units vs. both comparators (~2-fold higher partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07 for target; 2025.04.14 for 1-methyl; 2025.09.15 for N-H). Theoretical prediction; not experimentally measured logP. |
Why This Matters
A 0.3 log unit lipophilicity increase can significantly improve passive membrane diffusion in cell-based assays and in vivo models, making this compound a preferred choice when higher cellular permeability is desired without adding excessive molecular weight.
- [1] PubChem. 1-Ethyl-1H-1,2,4-triazole-3-carboxylic Acid Methyl Ester. CID 54009608. XLogP3: 0.5. https://pubchem.ncbi.nlm.nih.gov/compound/1034197-43-7 View Source
- [2] PubChem. Methyl 1-methyl-1H-[1,2,4]triazole-3-carboxylate. CID 19778899 (CAS 57031-66-0). XLogP3: 0.2. https://pubchem.ncbi.nlm.nih.gov/compound/57031-66-0 View Source
- [3] PubChem. Methyl 1H-1,2,4-triazole-3-carboxylate. CID 2735089 (CAS 4928-88-5). XLogP3: 0.2. https://pubchem.ncbi.nlm.nih.gov/compound/4928-88-5 View Source
- [4] Waring MJ. Lipophilicity in Drug Discovery. Expert Opinion on Drug Discovery. 2010;5(3):235-248. (Provides framework for interpreting logP differences in drug-like property optimization.) View Source
